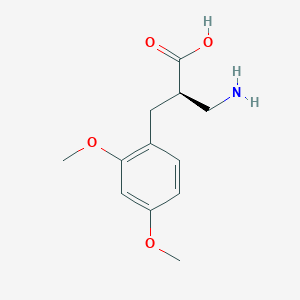

(R)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid

Description

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(2R)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |

InChI Key |

HROZOUQZOGDKDE-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@H](CN)C(=O)O)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine, can be employed . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

Reduction: Formation of 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzylamine.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

Stereochemical Studies: The chiral nature of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid makes it a valuable compound for studying stereochemical effects in chemical reactions and catalysis.

Biology:

Enzyme Inhibition: The compound can be used to study enzyme-substrate interactions and inhibition mechanisms, particularly in enzymes that recognize chiral amino acid derivatives.

Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry:

Material Science: The compound can be used in the synthesis of chiral materials and polymers with specific optical properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral center and functional groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Functional Differences

4-Borono-D-phenylalanine ()

- Structure: Features a 4-boronophenyl group instead of the dimethoxybenzyl group.

- Properties: The borono group enables applications in boron neutron capture therapy (BNCT) due to its neutron-absorbing properties .

- Solubility: Higher aqueous solubility compared to the target compound, attributed to the hydrophilic borono group.

- Applications : Primarily used in cancer therapy research, contrasting with the speculated neurological focus of the dimethoxy-substituted analog.

Dichlorprop-p (2-(2,4-Dichlorophenoxy)propanoic Acid) ()

- Structure: Contains a 2,4-dichlorophenoxy group, imparting herbicidal activity.

- Lipophilicity : The chloro substituents enhance lipophilicity compared to methoxy groups, favoring herbicidal action but reducing CNS applicability.

2-Amino-3-(methylamino)-propanoic Acid (BMAA) ()

- Structure: Substituted with a methylamino group, inducing neurotoxicity via excitatory amino acid receptor activation.

- Pharmacokinetics : Exhibits low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) and a long plasma half-life (~1 day) .

- Toxicity : Requires high doses (>100 mg/kg) to achieve neurotoxic brain concentrations, limiting relevance to dietary exposure scenarios.

Physicochemical and Pharmacokinetic Profiles

The table below summarizes key differences:

*Calculated based on structural formulas where exact data were unavailable.

Biological Activity

(R)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative with significant biological activity attributed to its unique structural features. This compound is characterized by a propanoic acid backbone and a 2,4-dimethoxybenzyl substituent, which contribute to its pharmacological potential. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 279.32 g/mol.

Structural Characteristics

The structural complexity of this compound includes several functional groups that facilitate interactions with biological targets. The presence of the amino group allows for hydrogen bonding, while the methoxy groups enhance hydrophobic interactions. These interactions are critical for modulating enzyme activities and receptor functions.

The biological activity of this compound is primarily linked to its ability to interact selectively with various biomolecules. The chirality of the compound enhances its binding affinity and specificity towards certain enzymes and receptors, potentially leading to significant pharmacological effects such as enzyme inhibition or receptor modulation.

Biological Activity Overview

-

Enzyme Inhibition :

- Studies indicate that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to growth and metabolism.

-

Receptor Modulation :

- The compound has exhibited activity as a modulator of neurotransmitter receptors, particularly those involved in glutamate signaling. Its structural features allow it to affect receptor activation and desensitization processes.

-

Neuropharmacological Applications :

- Given its interactions with neurotransmitter systems, this compound is being explored for therapeutic applications in neuropharmacology, particularly in conditions such as anxiety and depression.

Case Studies and Research Findings

Research on this compound has yielded promising results regarding its biological activity:

| Study | Findings |

|---|---|

| Study 1 | Investigated the inhibitory effects on PI3K; demonstrated an IC value indicating moderate inhibition (10–20 µM). |

| Study 2 | Evaluated receptor binding affinities; showed selective binding to NMDA receptors compared to non-selective compounds. |

| Study 3 | Explored its effects on neuronal cell lines; indicated neuroprotective properties through modulation of glutamate signaling pathways. |

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that include the formation of the propanoic backbone followed by the introduction of the dimethoxybenzyl group. This compound serves as a valuable building block in medicinal chemistry and organic synthesis due to its diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.